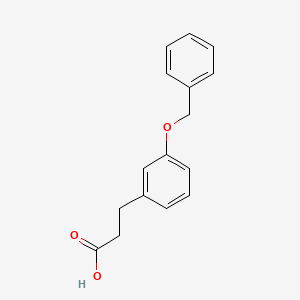

3-(3-(Benzyloxy)phenyl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-phenylmethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVXOYUOKPLHWNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620391 | |

| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57668-34-5 | |

| Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-(benzyloxy)phenyl)propanoic acid is a carboxylic acid derivative with significant potential in pharmaceutical research and development. Its structural features, particularly the benzyloxy-substituted phenyl ring, make it an interesting candidate for investigation as a non-steroidal anti-inflammatory drug (NSAID) and as a modulator of G-protein coupled receptors. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and an analysis of its biological activity, with a focus on its role as a GPR34 antagonist.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 57668-34-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₆H₁₆O₃ | --INVALID-LINK-- |

| Molecular Weight | 256.29 g/mol | Calculated |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 79.5-88.5 °C | --INVALID-LINK-- |

| Solubility | Soluble in methanol, chloroform. | Inferred from similar compounds |

| IUPAC Name | This compound | --INVALID-LINK-- |

Synthesis of this compound

The synthesis of this compound can be achieved through a malonic ester synthesis, a classic and reliable method for the preparation of substituted carboxylic acids. This procedure involves the alkylation of diethyl malonate with a suitable benzyl halide, followed by hydrolysis and decarboxylation.

Experimental Protocol: Malonic Ester Synthesis

Materials:

-

Diethyl malonate

-

Sodium ethoxide

-

Anhydrous ethanol

-

3-(Benzyloxy)benzyl bromide (or chloride)

-

Diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Magnesium sulfate (anhydrous)

-

Sodium chloride (saturated solution)

Procedure:

-

Deprotonation of Diethyl Malonate: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Alkylation: Add 3-(benzyloxy)benzyl bromide (1.0 eq), dissolved in a minimal amount of anhydrous ethanol, dropwise to the enolate solution. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Work-up and Extraction: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the crude diethyl 2-(3-(benzyloxy)benzyl)malonate.

-

Hydrolysis and Decarboxylation: The crude malonic ester is refluxed with an excess of a 10% aqueous sodium hydroxide solution for 2-3 hours to hydrolyze the ester groups. The reaction mixture is then cooled in an ice bath and acidified with concentrated hydrochloric acid until the pH is approximately 1-2. This will cause the dicarboxylic acid intermediate to precipitate. The mixture is then gently heated to 80-100 °C to facilitate decarboxylation, which is observed by the evolution of carbon dioxide. Heating is continued until gas evolution ceases.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated crude this compound is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to afford the pure product.

Synthesis Workflow

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-(3-(benzyloxy)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural elucidation of 3-(3-(benzyloxy)phenyl)propanoic acid. Given the sparse direct experimental data for this specific molecule, this document outlines a robust, proposed synthesis route and presents a detailed prediction of its spectroscopic characteristics. This guide is designed to be an essential resource for professionals in chemical synthesis and pharmaceutical development, offering a foundational understanding of the molecule's synthesis and characterization.

Proposed Synthesis: A Strategic Approach

The most viable synthetic route to this compound is through the benzylation of its precursor, 3-(3-hydroxyphenyl)propanoic acid. The Williamson ether synthesis is the method of choice for this transformation, offering high yields and operational simplicity. This reaction involves the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile, attacking a benzyl halide.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Etherification

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

-

3-(3-hydroxyphenyl)propanoic acid

-

Benzyl bromide or Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous acetone

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-(3-hydroxyphenyl)propanoic acid (1.0 equivalent) in anhydrous acetone.

-

Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution.

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1-1.2 equivalents) dropwise to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction's progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the key spectroscopic data for the precursor, 3-(3-hydroxyphenyl)propanoic acid, and the predicted data for the target compound, this compound. These predictions are based on the well-established influence of the benzyl ether moiety on the spectra of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted, 400 MHz, CDCl₃)

| Assignment | 3-(3-hydroxyphenyl)propanoic acid (Experimental) | This compound (Predicted) |

| -CH₂-COOH | δ 2.65 (t) | δ 2.70 (t) |

| -CH₂-Ar | δ 2.91 (t) | δ 2.98 (t) |

| -O-CH₂-Ph | - | δ 5.08 (s) |

| Aromatic-H | δ 6.65-7.18 (m) | δ 6.80-7.45 (m) |

| -COOH | Variable | Variable |

| -OH | Variable | - |

Table 2: ¹³C NMR Spectroscopic Data (Predicted, 100 MHz, CDCl₃)

| Assignment | 3-(3-hydroxyphenyl)propanoic acid (Experimental) | This compound (Predicted) |

| -CH₂-COOH | δ 35.7 | δ 35.9 |

| -CH₂-Ar | δ 30.4 | δ 30.6 |

| -O-CH₂-Ph | - | δ 70.1 |

| Aromatic C | δ 113.8, 116.5, 120.9, 129.8, 142.5, 155.8 | δ 114.5, 116.8, 121.3, 127.5, 128.0, 128.6, 129.9, 136.9, 142.8, 159.1 |

| C=O | δ 178.5 | δ 178.8 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

| Functional Group | 3-(3-hydroxyphenyl)propanoic acid (cm⁻¹) [1][2] | This compound (Predicted, cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) |

| O-H stretch (Phenol) | 3400-3200 (broad) | Absent |

| C-H stretch (Aromatic) | ~3030 | ~3030 |

| C-H stretch (Aliphatic) | ~2940 | ~2940 |

| C=O stretch (Carboxylic Acid) | ~1700 | ~1705 |

| C=C stretch (Aromatic) | 1600-1450 | 1600-1450 |

| C-O stretch (Ether) | - | ~1250, ~1040 |

| C-O stretch (Phenol) | ~1230 | Absent |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data

| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

| 3-(3-hydroxyphenyl)propanoic acid [3][4] | 166 | 148 ([M-H₂O]⁺), 120 ([M-HCOOH]⁺), 107 |

| This compound (Predicted) | 256 | 211 ([M-COOH]⁺), 165, 91 ([C₇H₇]⁺, benzyl cation) |

The mass spectrum of this compound is expected to be dominated by the highly stable benzyl cation at m/z 91, a characteristic fragment for benzyl ethers.

This comprehensive guide provides the necessary tools for the unambiguous identification and characterization of this compound, facilitating its application in further research and development.

References

In-Depth Technical Guide: 3-(3-(benzyloxy)phenyl)propanoic acid

CAS Number: 57668-34-5

This technical guide provides a comprehensive overview of 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable building block in organic synthesis and a compound of interest for researchers in medicinal chemistry and drug development. This document details its physicochemical properties, outlines a general synthesis approach, discusses analytical characterization methods, and explores its potential biological relevance.

Physicochemical Properties

This compound is a white crystalline solid or powder.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 57668-34-5 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | |

| Melting Point | 79.5-88.5 °C | [1] |

| Appearance | White crystals or powder | [1] |

| Purity (Assay) | ≥95.0% (Silylated GC and Aqueous acid-base Titration) | [1] |

Synthesis and Experimental Protocols

A potential synthetic workflow is outlined below:

Caption: General workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Protection of 3-hydroxyphenylacetic acid: To a solution of 3-hydroxyphenylacetic acid in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, NaH) followed by the dropwise addition of a benzyl halide (e.g., benzyl bromide). The reaction mixture is typically stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC). After an aqueous workup and extraction, the protected intermediate, 3-(benzyloxy)phenylacetic acid, is isolated.

-

Activation and Malonic Ester Condensation: The carboxylic acid group of 3-(benzyloxy)phenylacetic acid is activated, for instance, by conversion to its acid chloride using thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with the sodium salt of diethyl malonate (prepared by treating diethyl malonate with a base like sodium ethoxide) in an appropriate solvent like ethanol or THF.

-

Hydrolysis and Decarboxylation: The resulting diethyl 2-(3-(benzyloxy)phenyl)malonate is subjected to basic hydrolysis (e.g., using aqueous NaOH) to saponify the ester groups, followed by acidification. The intermediate diacid is then heated to induce decarboxylation, yielding the final product, this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound is not publicly available, a predicted ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons of both the phenyl and benzyl groups, the benzylic methylene protons, and the two methylene groups of the propanoic acid chain. The carboxylic acid proton would appear as a broad singlet, typically downfield.

Mass Spectrometry (MS): Mass spectral analysis would be expected to show the molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the propanoic acid side chain.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be suitable for assessing the purity of this compound. A typical method would employ a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector.

Biological Activity and Drug Development Potential

There is limited direct information on the biological activity of this compound itself. However, the broader class of arylpropanoic acids is well-known for its diverse pharmacological activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are arylpropanoic acid derivatives.

A structurally related compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of the G protein-coupled receptor 34 (GPR34).[2] GPR34 is implicated in various physiological and pathological processes, and its antagonists are being explored for their therapeutic potential. This suggests that derivatives of this compound could be promising scaffolds for the development of novel therapeutics.

Given the structural similarities to other biologically active molecules, this compound could be a valuable starting point for the synthesis of compound libraries for screening against various biological targets.

Potential Signaling Pathway Involvement (Hypothetical):

Based on the activity of related compounds, derivatives of this compound could potentially modulate signaling pathways regulated by G protein-coupled receptors. A simplified, hypothetical signaling cascade that could be investigated is depicted below.

Caption: Hypothetical GPCR signaling pathway for derivatives.

Conclusion

This compound is a chemical compound with established physicochemical properties and a clear synthetic strategy. While direct biological data is scarce, its structural relationship to known bioactive molecules, particularly GPR34 antagonists, highlights its potential as a valuable scaffold in drug discovery and medicinal chemistry research. Further investigation into its synthesis, analytical characterization, and biological activity is warranted to fully elucidate its potential applications.

References

Synthesis of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-(3-(benzyloxy)phenyl)propanoic acid, a valuable intermediate in pharmaceutical research and development. This document details two plausible synthetic routes, complete with proposed experimental protocols, quantitative data, and visual representations of the chemical transformations.

Introduction

This compound is a carboxylic acid derivative featuring a benzyloxy-substituted phenyl ring. Its structure lends itself to further chemical modification, making it a key building block in the synthesis of various target molecules in drug discovery. The synthesis of this compound typically involves a multi-step process, beginning with commercially available precursors. This guide will focus on two primary pathways: a route commencing with the Perkin or Knoevenagel condensation of 3-hydroxybenzaldehyde, and an alternative pathway involving the direct benzylation of 3-(3-hydroxyphenyl)propanoic acid.

Pathway 1: Synthesis via Perkin-Type Condensation and Subsequent Reduction

This pathway constitutes a three-step process:

-

Step 1: Condensation. Formation of 3-(3-hydroxyphenyl)acrylic acid from 3-hydroxybenzaldehyde.

-

Step 2: Benzylation. Protection of the phenolic hydroxyl group.

-

Step 3: Reduction. Saturation of the carbon-carbon double bond to yield the final product.

Caption: Pathway 1: Perkin Condensation Route.

Step 1: Synthesis of 3-(3-Hydroxyphenyl)acrylic Acid

The initial step involves the condensation of 3-hydroxybenzaldehyde with a suitable active methylene compound. The Perkin reaction, utilizing an acid anhydride and its corresponding carboxylate salt, is a classic method for the synthesis of cinnamic acid derivatives.[1] Alternatively, the Knoevenagel condensation with malonic acid can be employed.

Table 1: Proposed Reaction Parameters for the Synthesis of 3-(3-Hydroxyphenyl)acrylic Acid

| Parameter | Value |

| Reactants | 3-Hydroxybenzaldehyde, Acetic Anhydride, Sodium Acetate |

| Solvent | None (neat reaction) |

| Temperature | 180°C |

| Reaction Time | 5 hours |

| Proposed Yield | 70-80% |

-

A mixture of 3-hydroxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to 180°C and maintained at this temperature with stirring for 5 hours.

-

After cooling, the mixture is poured into water and boiled for 15 minutes to hydrolyze the excess acetic anhydride.

-

The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the crude 3-(3-hydroxyphenyl)acrylic acid.

-

The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol/water to afford the pure product.

Step 2: Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic Acid

The phenolic hydroxyl group of 3-(3-hydroxyphenyl)acrylic acid is protected using a benzyl group. This is typically achieved through a Williamson ether synthesis, where the phenoxide, formed by deprotonation with a base, acts as a nucleophile towards benzyl bromide.

Table 2: Proposed Reaction Parameters for the Synthesis of 3-(3-(Benzyloxy)phenyl)acrylic Acid

| Parameter | Value |

| Reactants | 3-(3-Hydroxyphenyl)acrylic Acid, Benzyl Bromide, Potassium Carbonate |

| Solvent | Acetone or Dimethylformamide (DMF) |

| Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Proposed Yield | 85-95% |

-

To a solution of 3-(3-hydroxyphenyl)acrylic acid (1.0 eq) in acetone, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

Benzyl bromide (1.2 eq) is then added, and the reaction mixture is heated to reflux for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

-

Purification is achieved by recrystallization from ethanol to yield pure 3-(3-(benzyloxy)phenyl)acrylic acid.

Step 3: Synthesis of this compound

The final step involves the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation is the most common and efficient method for this transformation.

Table 3: Proposed Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant | 3-(3-(Benzyloxy)phenyl)acrylic Acid |

| Catalyst | 5% Palladium on Carbon (Pd/C) |

| Hydrogen Source | Hydrogen gas or Formic acid/Triethylamine |

| Solvent | Ethanol or Tetrahydrofuran (THF) |

| Temperature | Room Temperature to 65°C |

| Reaction Time | 4-16 hours |

| Proposed Yield | >95% |

-

3-(3-(benzyloxy)phenyl)acrylic acid (1.0 eq) is dissolved in ethanol in a hydrogenation vessel.

-

A catalytic amount of 5% Pd/C (5-10 mol%) is added to the solution.

-

The vessel is purged with hydrogen gas and then pressurized to 1-3 atm of hydrogen.

-

The reaction mixture is stirred vigorously at room temperature for 4-8 hours until the uptake of hydrogen ceases.

-

Alternatively, for transfer hydrogenation, formic acid (4 eq) and triethylamine can be used as the hydrogen source in THF at 65°C for 16 hours.[1]

-

The catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexane.

Pathway 2: Direct Benzylation of 3-(3-Hydroxyphenyl)propanoic Acid

An alternative and more direct route involves the benzylation of commercially available 3-(3-hydroxyphenyl)propanoic acid.

Caption: Pathway 2: Direct Benzylation Route.

Synthesis of this compound via Direct Benzylation

This method simplifies the synthesis by starting with a precursor that already possesses the propanoic acid side chain.

Table 4: Proposed Reaction Parameters for the Direct Benzylation

| Parameter | Value |

| Reactants | 3-(3-Hydroxyphenyl)propanoic Acid, Benzyl Bromide, Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 60-80°C |

| Reaction Time | 6-8 hours |

| Proposed Yield | 80-90% |

-

In a round-bottom flask, 3-(3-hydroxyphenyl)propanoic acid (1.0 eq) is dissolved in DMF.

-

Potassium carbonate (2.5 eq) is added to the solution, and the mixture is stirred for 30 minutes at room temperature.

-

Benzyl bromide (1.2 eq) is added dropwise to the reaction mixture.

-

The temperature is raised to 60-80°C, and the reaction is stirred for 6-8 hours.

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford pure this compound.

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of a particular route will depend on the availability of starting materials, desired scale of the reaction, and the specific requirements for purity. The protocols provided in this guide, while based on established chemical principles and analogous reactions, should be optimized for specific laboratory conditions. It is recommended that all reactions be monitored by appropriate analytical techniques to ensure completion and purity of the products.

References

An In-depth Technical Guide on the Biological Activity of 3-(3-(benzyloxy)phenyl)propanoic Acid and Its Structural Analogs

Disclaimer: There is currently a lack of published scientific literature detailing the specific biological activity of 3-(3-(benzyloxy)phenyl)propanoic acid. This guide, therefore, provides an in-depth analysis of the biological activities of structurally related compounds to infer its potential therapeutic applications. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Potential Biological Activities Based on Structural Analogs

The biological activities of compounds structurally similar to this compound suggest potential roles as a G protein-coupled receptor 34 (GPR34) antagonist, an anti-inflammatory agent, and an anticancer agent.

GPR34 Antagonism

A close structural analog, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a potent antagonist of GPR34, a rhodopsin-like G protein-coupled receptor (GPCR) implicated in various diseases, including neuropathic pain.[1] Antagonism of GPR34 by these derivatives has been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing the receptor.[1]

Signaling Pathway:

GPR34 is known to activate multiple downstream signaling pathways upon ligand binding, including the PI3K/Akt and ERK pathways, which are crucial for cell proliferation and survival.[2][3] GPR34 activation can also lead to the activation of NF-κB and AP1 signaling pathways.[4]

Anti-inflammatory and Anticancer Activities

Derivatives of 2-(3-benzoylphenyl)propanoic acid, commonly known as ketoprofen, have demonstrated both anti-inflammatory and anticancer properties.[5][6] These compounds are known inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[7] Furthermore, certain derivatives have shown moderate anticancer activity against a variety of human tumor cell lines.[5]

Quantitative Data:

| Compound Class | Activity | Cell Lines | Concentration | % Growth Inhibition | Reference |

| 2-(3-benzoylphenyl)propanohydroxamic acid | Anticancer | 38 cell lines of 8 tumor subpanels | 10 µM | 1-23% | [5] |

| 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid | Anticancer | 38 cell lines of 8 tumor subpanels | 10 µM | 1-23% | [5] |

Experimental Protocols

Synthesis of Phenylpropanoic Acid Derivatives

The synthesis of phenylpropanoic acid derivatives can be achieved through various synthetic routes. A general procedure for the synthesis of 2-(3-benzoylphenyl)propanoic acid derivatives from ketoprofen is described below.[5]

Synthesis of 2-(3-benzoyl phenyl)propanohydroxamic acid:

-

Sodium methoxide is prepared from sodium metal in methanol.

-

A solution of hydroxylamine hydrochloride in methanol is added to the sodium methoxide solution.

-

Ketoprofen is esterified with absolute methanol in the presence of sulfuric acid to yield methyl 2-(3-benzoylphenyl) propionate ester.

-

The resulting ester is then treated with the prepared hydroxylamine solution to afford 2-(3-benzoyl phenyl)propanohydroxamic acid.

Synthesis of 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid:

-

A solution of ketoprofen and hydroxylamine hydrochloride is prepared in ethanol.

-

Sodium acetate is added to the solution with stirring.

-

The reaction mixture is refluxed to furnish 2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acid.

Biological Activity Assays

GPR34 Antagonist Activity Assay (GloSensor™ cAMP Assay): [1]

-

CHO cells stably expressing GPR34 are seeded in 384-well plates.

-

The cells are transiently transfected with a GloSensor™ cAMP plasmid.

-

After 24 hours, the medium is replaced with a CO2-independent medium containing the GloSensor™ cAMP reagent and the test compound.

-

The plate is incubated for 90 minutes at room temperature.

-

Lysophosphatidylserine (LysoPS) is added to stimulate the cells.

-

Luminescence is measured immediately using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

Quantitative Data for GPR34 Antagonists:

| Compound | GloSensor cAMP Assay IC50 (µM) | Tango Assay IC50 (µM) | Reference |

| 5e (a derivative of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid) | 0.680 | 0.059 | [1] |

Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats): [5]

-

Wistar rats are divided into control, standard (ketoprofen), and test groups.

-

The test compounds or vehicle are administered orally 1 hour before carrageenan injection.

-

0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

The paw volume is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated for each group.

In Vitro Anticancer Activity (MTT Assay):

-

Human cancer cell lines are seeded in 96-well plates and incubated for 24 hours.

-

The cells are treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

-

The formazan crystals formed are dissolved in DMSO.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell growth inhibition is calculated.

Conclusion

While direct experimental data on the biological activity of this compound is not available, the analysis of its structural analogs provides a strong foundation for predicting its potential therapeutic applications. The evidence from related compounds suggests that it may act as a GPR34 antagonist, with potential applications in treating neuropathic pain, and as an anti-inflammatory and anticancer agent, similar to ketoprofen derivatives. Further research involving the synthesis and biological evaluation of this compound is warranted to confirm these potential activities and to elucidate its precise mechanism of action. The experimental protocols and data presented in this guide offer a comprehensive framework for initiating such investigations.

References

- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. G-protein coupled receptor 34 activates Erk and phosphatidylinositol 3-kinase/Akt pathways and functions as alternative pathway to mediate p185Bcr-Abl-induced transformation and leukemogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carboranyl Analogues of Ketoprofen with Cytostatic Activity against Human Melanoma and Colon Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Applications of 3-(3-(benzyloxy)phenyl)propanoic Acid: A Prospective Analysis

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide explores the potential therapeutic applications of the compound 3-(3-(benzyloxy)phenyl)propanoic acid. In the absence of direct clinical or preclinical studies on this specific molecule, this document synthesizes findings from structurally related compounds to build a prospective analysis of its potential pharmacological activities and therapeutic targets. By examining its core arylpropanoic acid scaffold, the influence of its benzyloxy substituent, and the activities of its positional isomers and derivatives, we propose potential avenues for future research and development. This guide outlines hypothetical mechanisms of action, suggests experimental protocols for its evaluation, and presents key data from related compounds to serve as a benchmark for future studies.

Introduction

Arylpropanoic acids are a well-established class of compounds with significant therapeutic relevance, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The specific molecule, this compound, remains largely uncharacterized in the scientific literature regarding its biological effects. However, its structural features suggest several plausible therapeutic applications. The propanoic acid moiety is a common feature in molecules targeting cyclooxygenase (COX) enzymes, while the benzyloxy-substituted phenyl ring can influence receptor binding and pharmacokinetic properties.

This whitepaper will delve into the potential of this compound by drawing parallels with closely related and structurally similar molecules that have been the subject of biological investigation. These include other benzyloxyphenylpropanoic acid derivatives, positional isomers, and the parent compound, 3-(3-hydroxyphenyl)propanoic acid.

Analysis of Structural Precedents and Potential Therapeutic Targets

The therapeutic potential of this compound can be inferred from the activities of several classes of related compounds.

Free Fatty Acid Receptor 1 (FFAR1) Agonism and Metabolic Disease

Recent studies have highlighted bornyl-containing derivatives of benzyloxyphenylpropanoic acid as agonists of the free fatty acid receptor 1 (FFAR1), a promising target for the treatment of type 2 diabetes.[1][2][3][4] Agonism of FFAR1 in pancreatic β-cells leads to glucose-dependent insulin secretion. Given that the core benzyloxyphenylpropanoic acid structure is a key component of these active molecules, it is plausible that this compound itself could exhibit agonist activity at this receptor.

G Protein-Coupled Receptor 34 (GPR34) Antagonism and Neuropathic Pain

Derivatives of a positional isomer, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, have been identified as potent antagonists of GPR34.[5][6][7] This receptor is implicated in inflammatory responses and neuropathic pain. While the identified antagonists have a more complex structure, the shared benzyloxyphenylpropanoic acid backbone suggests that the simpler this compound could be a starting point for the development of novel GPR34 modulators.

Anti-inflammatory and Analgesic Potential

The arylpropanoic acid scaffold is a hallmark of many NSAIDs that function by inhibiting COX enzymes.[8] Although direct evidence is lacking, the structural similarity of this compound to established NSAIDs warrants investigation into its potential anti-inflammatory and analgesic effects.

Cardiovascular Effects via eNOS Activation

The un-benzylated parent compound, 3-(3-hydroxyphenyl)propanoic acid, a metabolite of dietary phenolics, has been shown to have antihypertensive and vascular protective effects by activating endothelial nitric oxide synthase (eNOS).[9] It is conceivable that this compound could act as a prodrug, being metabolized to the active 3-(3-hydroxyphenyl)propanoic acid, or it may possess its own intrinsic activity at eNOS.

Quantitative Data from Structurally Related Compounds

The following tables summarize key quantitative data from studies on compounds structurally related to this compound. This information provides a valuable reference for designing and interpreting future experiments on the target compound.

Table 1: In Vitro Activity of Related Compounds

| Compound Class | Target | Assay | Result | Reference |

| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | FFAR1 | FFAR1 activation assay | Active at 10 µM | [2] |

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | GloSensor cAMP assay | IC₅₀ = 0.680 µM | [6][7] |

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | GPR34 | Tango assay | IC₅₀ = 0.059 µM | [6][7] |

Table 2: In Vivo Activity of Related Compounds

| Compound Class | Model | Dose | Effect | Reference |

| Bornyl-containing benzyloxyphenylpropanoic acid derivatives | Diet-induced model of T2DM | 30 mg/kg | Hypoglycemic effect | [1] |

| (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivative (5e) | Mouse model of neuropathic pain | Not specified | Excellent efficacy | [6][7] |

Proposed Experimental Protocols

To elucidate the therapeutic potential of this compound, a systematic experimental approach is required. The following are detailed methodologies for key experiments based on the hypothesized targets.

In Vitro Evaluation of FFAR1 Agonism

-

Objective: To determine if this compound can activate the FFAR1 receptor.

-

Cell Line: HEK293 cells stably expressing human FFAR1.

-

Methodology:

-

Culture the FFAR1-expressing HEK293 cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Seed the cells into 96-well plates and allow them to adhere overnight.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

-

Prepare a dilution series of this compound in a suitable buffer.

-

Measure the baseline fluorescence of the cells using a fluorescence plate reader.

-

Add the compound dilutions to the wells and immediately begin recording the fluorescence intensity over time to detect changes in intracellular calcium levels, which is indicative of FFAR1 activation.

-

Use a known FFAR1 agonist (e.g., GW9508) as a positive control and vehicle as a negative control.

-

Calculate EC₅₀ values from the dose-response curves.

-

In Vitro Evaluation of GPR34 Antagonism

-

Objective: To assess the ability of this compound to inhibit GPR34 signaling.

-

Cell Line: CHO cells expressing human GPR34.

-

Methodology:

-

Culture the GPR34-expressing CHO cells in a suitable growth medium.

-

Transfect the cells with a cAMP-responsive reporter system, such as the GloSensor cAMP assay.

-

Seed the transfected cells into 96-well plates.

-

Pre-incubate the cells with a dilution series of this compound.

-

Stimulate the cells with a known GPR34 agonist (e.g., lysophosphatidylserine).

-

Measure the resulting luminescence, which is inversely proportional to cAMP levels, to determine the inhibitory effect of the compound.

-

Calculate IC₅₀ values from the dose-response curves.

-

In Vivo Assessment of Anti-inflammatory Activity

-

Objective: To evaluate the anti-inflammatory effects of this compound in an animal model.

-

Animal Model: Carrageenan-induced paw edema in rats.

-

Methodology:

-

Acclimatize male Wistar rats for at least one week before the experiment.

-

Administer this compound orally at various doses. Administer a known NSAID (e.g., ibuprofen) as a positive control and vehicle as a negative control.

-

After a set pre-treatment time (e.g., 60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

-

Visualizations of Potential Mechanisms and Workflows

Signaling Pathways

Caption: Proposed FFAR1 signaling pathway for insulin secretion.

References

- 1. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery-of-s-3-4-benzyloxy-phenyl-2-2-phenoxyacetamido-propanoic-acid-derivatives-as-a-new-class-of-gpr34-antagonists - Ask this paper | Bohrium [bohrium.com]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic Acid Derivatives and Analogs for Drug Discovery Professionals

Introduction: The 3-(3-(benzyloxy)phenyl)propanoic acid scaffold and its analogs represent a versatile class of compounds with significant potential in drug discovery and development. These molecules have demonstrated a broad spectrum of biological activities, including roles as G protein-coupled receptor (GPCR) modulators, anti-inflammatory agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and professionals in the field of drug development.

Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for their antagonist activity at the G protein-coupled receptor 34 (GPR34), their ability to inhibit cyclooxygenase (COX) enzymes, and their cytotoxic effects against various cancer cell lines.

GPR34 Antagonist Activity

A notable derivative, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, and its analogs have been identified as potent GPR34 antagonists. The activity of these compounds has been quantified using various in vitro assays.[1][2][3]

| Compound | GloSensor cAMP Assay IC50 (µM) | Tango Assay IC50 (µM) |

| 5e | 0.680 | 0.059 |

Table 1: GPR34 Antagonist Activity of Lead Compound 5e. [1][3]

Anti-inflammatory Activity: COX Inhibition

Aryl propionic acid derivatives are a well-established class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. The selective inhibition of these isoforms is a key determinant of both therapeutic efficacy and side-effect profiles.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| Celecoxib | 14.2 | 0.42 | 33.80 |

| Diclofenac | 0.09 | 0.05 | 1.8 |

| Indomethacin | 0.42 | 2.75 | 0.15 |

| Compound VIIa | 19.5 | 0.29 | 67.24 |

Table 2: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Compounds. [4][5][6]

Anticancer Activity

Various derivatives of propanoic acid have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.

| Compound | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| Compound 3e | 2.6 | - | - |

| Compound 21 | - | - | 5.42 |

| Compound 22 | - | - | 2.47 |

| Cisplatin | - | - | 11.71 |

Table 3: Anticancer Activity (IC50) of Propanoic Acid Derivatives in Various Cancer Cell Lines. [7][8]

Signaling Pathways

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of new therapeutic agents.

GPR34 Signaling Pathway

GPR34 is a class A rhodopsin-like GPCR that, upon activation by its endogenous ligand lysophosphatidylserine (LysoPS), initiates a cascade of intracellular signaling events.[9][10] GPR34 couples to Gαi/o, Gαq, and Gα12/13 proteins, leading to the modulation of multiple downstream effector pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. These pathways are integral to cellular processes such as proliferation, survival, and inflammation.[11] Antagonists of GPR34, such as the derivatives discussed herein, block these signaling cascades.

Figure 1: GPR34 Signaling Pathway and its inhibition.

Cyclooxygenase (COX) Inhibition Pathway

The anti-inflammatory effects of aryl propanoic acids are primarily due to the inhibition of COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this pathway, these compounds reduce the production of pro-inflammatory PGs.

Figure 2: Mechanism of action of aryl propionic acids.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful drug discovery research. This section provides methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of this compound Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through various established organic chemistry routes. A general synthetic scheme is presented below.

Figure 3: General synthetic workflow.

Detailed Protocol for Step 1: Benzylation of 3-hydroxyphenylacetic acid

-

To a solution of 3-hydroxyphenylacetic acid (1 equivalent) in acetone, add potassium carbonate (K2CO3, 2.5 equivalents).

-

Add benzyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain crude 3-(benzyloxy)phenylacetic acid, which can be purified by column chromatography.

GPR34 Tango™ GPCR Assay

The Tango™ GPCR assay is a high-throughput screening method to measure ligand-induced GPCR-β-arrestin2 interaction.[12][13][14]

Protocol:

-

Seed Tango™ GPR34-bla U2OS cells in 384-well black, clear-bottom microplates and incubate for 18 hours.

-

Prepare a concentration-response series of the test compounds in DMSO.

-

Add 5 µL of the compound dilutions to the cell plates.

-

Incubate for 30 minutes at 37°C.

-

Add 5 µL of the GPR34 agonist (e.g., LysoPS) at an EC80 concentration.

-

Incubate for 5 hours at 37°C.

-

Add the LiveBLAzer™ B/G Substrate mixture and incubate at room temperature in the dark for 2 hours.

-

Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader.

-

Calculate the emission ratio to determine the level of β-arrestin recruitment and antagonist activity.

ERK1/2 Phosphorylation Assay

This assay measures the phosphorylation of ERK1/2, a downstream effector in the GPR34 signaling cascade.

Protocol:

-

Seed CHO cells stably expressing GPR34 in 6-well plates.

-

Serum-starve the cells for 4-6 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of the antagonist for 30 minutes.

-

Stimulate the cells with an EC80 concentration of LysoPS for 5-10 minutes.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.

Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15][16][17][18]

Protocol:

-

Seed cancer cells (e.g., A549, HT-29, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

In Vitro COX Inhibition Assay

This assay determines the inhibitory activity of compounds against COX-1 and COX-2 enzymes.[4][5][6][19]

Protocol:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the respective COX enzyme (ovine COX-1 or human recombinant COX-2).

-

Add various concentrations of the test compounds or a vehicle control.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Incubate at 37°C for 2 minutes.

-

Stop the reaction by adding a solution of HCl.

-

Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

-

Calculate the percentage of inhibition and determine the IC50 values.

Conclusion

The this compound scaffold provides a promising foundation for the development of novel therapeutics targeting a range of diseases. The derivatives have shown potent and selective activities as GPR34 antagonists, COX inhibitors, and anticancer agents. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug development professionals to further explore and optimize these promising compounds for clinical applications. The detailed understanding of their synthesis, biological activities, and underlying mechanisms of action will facilitate the rational design of next-generation therapies with improved efficacy and safety profiles.

References

- 1. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. discovery-of-s-3-4-benzyloxy-phenyl-2-2-phenoxyacetamido-propanoic-acid-derivatives-as-a-new-class-of-gpr34-antagonists - Ask this paper | Bohrium [bohrium.com]

- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gpr34 G protein-coupled receptor 34 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 10. Structural basis for ligand recognition and signaling of the lysophosphatidylserine receptors GPR34 and GPR174 | PLOS Biology [journals.plos.org]

- 11. GPR34 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 12. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]

- 13. researchgate.net [researchgate.net]

- 14. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. MTT (Assay protocol [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

Analysis of 3-(3-(benzyloxy)phenyl)propanoic acid: A Compound Awaiting Mechanistic Elucidation

Researchers, scientists, and drug development professionals exploring the biological activities of phenylpropanoic acid derivatives will find that while 3-(3-(benzyloxy)phenyl)propanoic acid is a documented chemical entity, its specific mechanism of action remains largely uncharacterized in publicly accessible scientific literature. Despite searches for its biological targets, associated signaling pathways, and quantitative efficacy data, no in-depth studies detailing its pharmacological properties have been identified. This technical guide serves to consolidate the currently available information on this compound and to highlight the activities of structurally related molecules, providing a contextual framework for future research.

Physicochemical Properties and General Predictions

This compound, with the CAS number 57668-34-5, is a known compound available through various chemical suppliers. Its structure, featuring a propanoic acid moiety and a benzyloxy-substituted phenyl ring, suggests potential for biological activity. The presence of the phenylmethoxy group is predicted to increase its lipophilicity, a characteristic that can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential to interact with biological membranes and intracellular targets[1].

Biological Activity of Structurally Related Compounds

While direct data on this compound is absent, the broader class of phenylpropanoic acid derivatives has been investigated for various therapeutic applications. It is crucial to note that the findings for these related compounds do not represent the mechanism of action for this compound but can offer insights into potential areas of investigation.

For instance, a structurally similar compound, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid, has been identified as a G protein-coupled receptor 34 (GPR34) antagonist. This compound has been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation in CHO cells expressing GPR34[2][3]. GPR34 is implicated in various physiological and pathological processes, and its antagonists are being explored for their therapeutic potential.

Other derivatives of phenylpropanoic acid have been investigated as:

-

SIRT2 and EGFR inhibitors: Certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated for their potential as anticancer candidates targeting these enzymes.

-

Dual-mechanism drugs: Derivatives of 2-(3-benzoylphenyl)propanoic acid have been designed to act as dual inhibitors of cyclooxygenases and matrix metalloproteinases, with potential applications in cancer and inflammation.

It is important to reiterate that these examples are of structurally distinct molecules, and their mechanisms should not be extrapolated to this compound without direct experimental evidence.

Future Directions and a Call for Research

The lack of published data on the mechanism of action of this compound presents an open field for investigation. Future research endeavors could include:

-

High-throughput screening: Evaluating the compound against a broad panel of biological targets to identify potential interactions.

-

Phenotypic screening: Assessing the effect of the compound on various cell-based assays to uncover novel biological activities.

-

In silico modeling: Using computational approaches to predict potential binding sites and biological targets based on its chemical structure.

Conclusion

References

An In-Depth Technical Guide to 3-(3-(benzyloxy)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-(benzyloxy)phenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details its chemical properties, a validated synthesis protocol, and extensive spectroscopic data for proper identification and characterization. Furthermore, it explores its emerging role in drug development, particularly as a scaffold for novel therapeutics, and discusses the potential mechanisms of action based on current research.

Chemical Identity and Properties

This compound is a carboxylic acid derivative featuring a phenylpropanoic acid backbone with a benzyloxy substituent at the meta-position of the phenyl ring.

| Property | Value | Reference |

| IUPAC Name | 3-[3-(benzyloxy)phenyl]propanoic acid | [1] |

| Synonyms | 3-(3-Phenylmethoxyphenyl)propanoic acid | [2] |

| CAS Number | 57668-34-5 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.29 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 79.5-88.5 °C | [1] |

| Solubility | Soluble in chloroform and methanol. | [3] |

Synthesis and Experimental Protocol

The synthesis of this compound can be achieved through a two-step process involving the benzylation of a hydroxylated precursor followed by the reduction of a cinnamic acid derivative.

Step 1: Benzylation of 3-(3-hydroxyphenyl)propanoic acid

This step involves the protection of the hydroxyl group of 3-(3-hydroxyphenyl)propanoic acid using benzyl bromide in the presence of a suitable base.

Materials:

-

3-(3-hydroxyphenyl)propanoic acid

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-(3-hydroxyphenyl)propanoic acid in acetone, add potassium carbonate.

-

Stir the mixture at room temperature, then add benzyl bromide dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude benzyl ester.

Step 2: Hydrogenation of 3-(3-(benzyloxy)phenyl)cinnamic acid derivative

While a direct protocol for the hydrogenation of a cinnamic acid precursor to the target molecule was not explicitly found, a general and widely applicable method involves the catalytic hydrogenation of the corresponding cinnamic acid derivative. This method provides high yields and stereoselectivity.[4][5]

Materials:

-

3-(3-(benzyloxy)phenyl)cinnamic acid (hypothetical intermediate for this described route)

-

10% Palladium on carbon (Pd/C)

-

Ethanol or other suitable solvent

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the 3-(3-(benzyloxy)phenyl)cinnamic acid derivative in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the vessel with hydrogen gas and maintain a positive pressure of hydrogen.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Spectroscopic Characterization

Accurate characterization of this compound is crucial for confirming its identity and purity. Below is a summary of expected spectroscopic data based on its structure and data from related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenylpropanoic acid moiety and the benzyl group, as well as the aliphatic protons of the propanoic acid chain.

-

Aromatic Protons (Phenyl Rings): Multiplets in the range of δ 6.8-7.5 ppm.

-

Methylene Protons (-CH₂-Ph): A singlet around δ 5.1 ppm.

-

Aliphatic Protons (-CH₂CH₂COOH): Two triplets, one around δ 2.9 ppm (adjacent to the phenyl ring) and another around δ 2.6 ppm (adjacent to the carboxyl group).

-

Carboxylic Acid Proton (-COOH): A broad singlet typically above δ 10 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically around δ 178-180 ppm.

-

Aromatic Carbons: Multiple signals between δ 114-159 ppm. The carbon attached to the benzyloxy group will be significantly deshielded.

-

Methylene Carbon (-CH₂-Ph): A signal around δ 70 ppm.

-

Aliphatic Carbons (-CH₂CH₂COOH): Signals in the range of δ 30-36 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹.[6]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.[6]

-

C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm⁻¹.

-

C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion Peak [M]⁺: Expected at m/z = 256.

-

Major Fragmentation Peaks: Loss of the benzyl group (C₇H₇, 91 amu) leading to a fragment at m/z = 165 is a highly probable fragmentation pathway. Loss of the carboxyl group (COOH, 45 amu) could also be observed.

Applications in Drug Development

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Anti-inflammatory Agents

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif of this compound makes it a valuable precursor for the development of novel anti-inflammatory agents.

Scaffold for GPR34 Antagonists

Recent research has identified derivatives of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid as a new class of GPR34 antagonists.[7] GPR34 is a G protein-coupled receptor implicated in various physiological and pathological processes, making it an attractive target for drug discovery. The core structure of this compound can be utilized as a starting point for the synthesis of libraries of compounds to be screened for GPR34 antagonism.

Mechanism of Action and Signaling Pathways

While the direct mechanism of action of this compound itself is not extensively studied, the biological activities of its derivatives provide insights into potential pathways.

The precursor, 3-(3-hydroxyphenyl)propanoic acid, is known to be an endothelium-dependent nitric oxide (NO) release promoter and an endothelial nitric oxide synthase (eNOS) activator.[8] This activity leads to vasodilation and has potential applications in cardiovascular disease. It is plausible that derivatives of this compound could be designed to modulate this or other signaling pathways.

For instance, GPR34 antagonists derived from a similar scaffold have been shown to inhibit lysophosphatidylserine-induced ERK1/2 phosphorylation.[7] This suggests that compounds based on the this compound core could potentially interfere with MAPK/ERK signaling pathways, which are crucial in cell proliferation, differentiation, and survival.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Potential Signaling Pathway Modulation

Caption: Postulated antagonistic effect on the GPR34 signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. 3-[3-(Benzyloxy)phenyl]propionic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3-(3-Hydroxyphenyl)propionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 4. Stereospecific hydrogenation of (Z)-α-benzoylamino-o-benzyloxy[β-2H]cinnamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Stereospecific hydrogenation of (Z)-α-benzoylamino-o-benzyloxy[β-2H]cinnamic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. 3-(benzyloxy)propanoic acid synthesis - chemicalbook [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(3-(benzyloxy)phenyl)propanoic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes predicted data and information from closely related analogs to provide a broader context for researchers.

Core Physical and Chemical Properties

| Property | Value | Source/Method |

| CAS Number | 57668-34-5 | [1] |

| Molecular Formula | C₁₆H₁₆O₃ | [1] |

| Molecular Weight | 256.30 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 79.5-88.5 °C | [2] |

| Boiling Point | No data available | |

| Solubility | No specific data available. Expected to be soluble in organic solvents like methanol and chloroform based on the properties of similar compounds. | |

| pKa (Predicted) | No experimental data available. The pKa of the similar compound 3-(benzyloxy)propanoic acid is predicted to be 4.30 ± 0.10. |

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles.

A common method for the synthesis of such a compound would involve the Williamson ether synthesis to introduce the benzyl group, followed by reactions to construct the propanoic acid side chain. A potential synthetic workflow is outlined below.

Logical Synthesis Workflow

Caption: A potential synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for this specific synthesis is not available. However, a general procedure based on the logical workflow would involve:

-

Protection of the carboxylic acid: The carboxylic acid group of 3-(3-hydroxyphenyl)propanoic acid would likely be protected, for instance, as an ester (e.g., methyl or ethyl ester), to prevent it from reacting in the subsequent step.

-

Williamson Ether Synthesis: The protected 3-(3-hydroxyphenyl)propanoate would then be reacted with benzyl bromide in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetone or DMF) to form the benzyl ether.

-

Deprotection: The protecting group on the carboxylic acid would then be removed, typically by hydrolysis under acidic or basic conditions, to yield the final product, this compound.

Purification:

Purification of the final product would likely involve standard techniques such as:

-

Extraction: To separate the product from the reaction mixture.

-

Crystallization: To obtain the compound in a pure, solid form.

-

Chromatography: Techniques like column chromatography could be employed for further purification if necessary.

Spectral and Analytical Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For research purposes, it is crucial to obtain experimental spectra for structural confirmation. Below are the expected characteristic signals based on the structure of the molecule.

Expected Spectroscopic Features

| Spectroscopy | Expected Features |

| ¹H NMR | - Signals in the aromatic region (approx. 6.8-7.5 ppm) corresponding to the protons on both the phenyl and benzyl rings. - A singlet for the benzylic methylene (-CH₂-) protons (approx. 5.0 ppm). - Two triplets for the methylene protons of the propanoic acid side chain (-CH₂CH₂COOH) (approx. 2.6 and 2.9 ppm). - A broad singlet for the carboxylic acid proton (-COOH), which can vary in chemical shift. |

| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (approx. 170-180 ppm). - Multiple signals in the aromatic region (approx. 110-160 ppm). - A signal for the benzylic methylene carbon (approx. 70 ppm). - Signals for the methylene carbons of the propanoic acid side chain. |

| IR Spectroscopy | - A broad O-H stretching band for the carboxylic acid (approx. 2500-3300 cm⁻¹). - A strong C=O stretching band for the carbonyl group (approx. 1700-1725 cm⁻¹). - C-O stretching bands for the ether linkage. - C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (256.30 g/mol ). - Characteristic fragmentation patterns, likely involving the loss of the benzyl group and cleavage of the propanoic acid side chain. |

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or any associated signaling pathways of this compound.

However, the structurally related compound, 3-phenylpropanoic acid, is a known metabolite and has been studied for its biological effects. For instance, gut microbiota-derived 3-phenylpropionic acid has been shown to promote intestinal epithelial barrier function via Aryl Hydrocarbon Receptor (AhR) signaling.[3]

Derivatives of aryl propionic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[4] For example, (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives have been identified as a new class of GPR34 antagonists, which may have implications for treating neuropathic pain.[5][6]

Given these activities of related compounds, it is plausible that this compound could be investigated for similar biological roles. Research in this area would require experimental screening and target validation studies.

Potential Research Workflow for Biological Activity Screening

Caption: A general workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of this compound. While some fundamental data has been established, a significant portion of its experimental characterization, including detailed spectroscopic data and biological activity, remains to be elucidated. The provided hypothetical synthetic route and expected analytical features offer a starting point for researchers interested in working with this compound. Further experimental investigation is necessary to fully characterize its properties and potential applications in drug development and other scientific fields.

References

- 1. H33899.06 [thermofisher.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(3-(benzyloxy)phenyl)propanoic acid melting point and boiling point

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3-(benzyloxy)phenyl)propanoic acid

This technical guide provides a comprehensive overview of the available data on the melting and boiling points of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require precise physicochemical data and detailed experimental methodologies.

Physicochemical Data

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The table below summarizes the available quantitative data for this compound.

| Property | Value | Notes |

| Melting Point | 79.5-88.5 °C | As a crystalline powder, the range indicates the transition from solid to a clear liquid melt[1]. |

| Boiling Point | Not available | A boiling point at standard atmospheric pressure has not been reported in the available literature. Carboxylic acids with high molecular weights often decompose at high temperatures before boiling. A related, but structurally different compound, 3-(benzyloxy)propanoic acid, has a reported boiling point of 124-130 °C at a reduced pressure of 0.01 Torr[2][3][4]. |

| Molecular Formula | C16H16O3 | |

| CAS Number | 57668-34-5 |

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis for identification and purity assessment. The following sections detail the standard methodologies for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The protocol described here is a standard capillary method.

Principle: A small, finely powdered sample is heated slowly at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the entire sample becomes liquid are recorded as the melting range[5].

Apparatus:

-

Melting point apparatus (e.g., DigiMelt, Mel-Temp, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Thermometer

Procedure:

-

Sample Preparation: A small amount of the dry this compound is finely ground using a mortar and pestle to ensure uniform heat distribution.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm[6].

-

Measurement:

-

The loaded capillary tube is placed in the heating block of the melting point apparatus[6][7].

-

For an unknown compound, a rapid initial heating is performed to determine an approximate melting range[5][8].

-